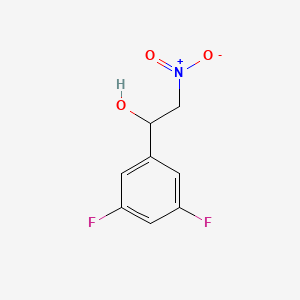

1-(3,5-Difluorophenyl)-2-nitroethanol

Description

1-(3,5-Difluorophenyl)-2-nitroethanol is a nitroethanol derivative featuring a 3,5-difluorophenyl substituent. The presence of both electron-withdrawing fluorine atoms and a nitro group likely influences its reactivity and physicochemical properties, making it a candidate for further study in organic transformations or drug development.

Properties

Molecular Formula |

C8H7F2NO3 |

|---|---|

Molecular Weight |

203.14 g/mol |

IUPAC Name |

1-(3,5-difluorophenyl)-2-nitroethanol |

InChI |

InChI=1S/C8H7F2NO3/c9-6-1-5(2-7(10)3-6)8(12)4-11(13)14/h1-3,8,12H,4H2 |

InChI Key |

LSYVFXJVCKFORC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(C[N+](=O)[O-])O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3,5-Difluorophenyl)-2-nitroethanol with structurally related compounds identified in the evidence, focusing on molecular attributes, functional groups, and synthesis pathways.

Structural and Functional Group Comparisons

- 1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one (CAS 140675-42-9): This acetophenone derivative contains a hydroxyl group and a 3,5-difluorophenyl ring but lacks the nitroethanol moiety. The hydroxyl group enhances solubility in polar solvents, while the ketone group confers electrophilic reactivity .

- 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: Substitution of fluorine with chlorine and the addition of a trifluoroethanone group increase molecular weight (243.01 g/mol) and lipophilicity. The chlorine atoms may enhance metabolic stability in pharmaceutical contexts .

- The ethanol chain adds flexibility to the molecule, which may influence binding interactions in biological systems.

Physicochemical Properties

*Theoretical values based on structural extrapolation.

Research Findings and Implications

- Reactivity: The nitro group in 1-(3,5-Difluorophenyl)-2-nitroethanol may facilitate catalytic hydrogenation to amines, a common step in pharmaceutical synthesis. In contrast, the ketone groups in analogs like 1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one are more suited for condensation reactions .

- Biological Activity: Dichlorophenyl and trifluoroethanone derivatives (e.g., 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone) are prevalent in antifungal and herbicide formulations.

- Solubility: The hydroxyl group in 1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one improves aqueous solubility compared to the nitroethanol analog, which may be more lipophilic due to the nitro group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.